4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide 4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 922690-57-1
VCID: VC11848642
InChI: InChI=1S/C26H25FN4O3S2/c27-22-9-7-10-23-24(22)29-26(35-23)31(18-20-8-3-4-15-28-20)25(32)19-11-13-21(14-12-19)36(33,34)30-16-5-1-2-6-17-30/h3-4,7-15H,1-2,5-6,16-18H2
SMILES: C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F
Molecular Formula: C26H25FN4O3S2
Molecular Weight: 524.6 g/mol

4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

CAS No.: 922690-57-1

Cat. No.: VC11848642

Molecular Formula: C26H25FN4O3S2

Molecular Weight: 524.6 g/mol

* For research use only. Not for human or veterinary use.

4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide - 922690-57-1

Specification

CAS No. 922690-57-1
Molecular Formula C26H25FN4O3S2
Molecular Weight 524.6 g/mol
IUPAC Name 4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Standard InChI InChI=1S/C26H25FN4O3S2/c27-22-9-7-10-23-24(22)29-26(35-23)31(18-20-8-3-4-15-28-20)25(32)19-11-13-21(14-12-19)36(33,34)30-16-5-1-2-6-17-30/h3-4,7-15H,1-2,5-6,16-18H2
Standard InChI Key ARUDFRHESWVNLF-UHFFFAOYSA-N
SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F
Canonical SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F

Introduction

Structural Components

  • Azepane: A seven-membered ring structure, often used in pharmaceuticals due to its ability to participate in various biological interactions. Azepane derivatives have been explored for their inhibitory activities against enzymes like protein kinase B (PKB-alpha) and protein kinase A (PKA) .

  • Benzothiazole: Known for its presence in various biologically active compounds, benzothiazoles exhibit antimicrobial, antifungal, and anticancer properties. The fluorinated derivative, 4-fluoro-1,3-benzothiazol-2-yl, may enhance these properties due to the electronegative fluorine atom.

  • Pyridine: A heterocyclic ring commonly found in pharmaceuticals, pyridine derivatives are known for their diverse biological activities, including enzyme inhibition and receptor binding.

Research Findings and Data

Since specific research findings for 4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide are not available, we can look at similar compounds for insights:

Compound ComponentPotential Biological Activity
AzepanePKB-alpha and PKA inhibition
BenzothiazoleAntimicrobial, anticancer
PyridineEnzyme inhibition, receptor binding

Future Directions

To fully understand this compound, future studies should focus on its synthesis, biological evaluation, and structural optimization. This could involve assessing its activity against various enzymes or receptors and exploring its pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator